2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-fluoro-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, characterized by a fused chromenopyrrole scaffold substituted with fluorinated aryl groups and a 3,4-dimethoxyphenethyl chain. Its structural complexity arises from the presence of dual fluorine atoms at the 7-position of the chromene ring and the 2-fluorophenyl group at position 1, which enhance electronic and steric properties. Synthetic routes for analogous compounds involve cyclocondensation of substituted chromene precursors with amines or hydrazines under controlled conditions, as demonstrated in Vydzhak and Panchishin’s work on alkyl- and aryl-substituted derivatives .
Properties
Molecular Formula |
C27H21F2NO5 |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-1-(2-fluorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H21F2NO5/c1-33-21-9-7-15(13-22(21)34-2)11-12-30-24(17-5-3-4-6-19(17)29)23-25(31)18-14-16(28)8-10-20(18)35-26(23)27(30)32/h3-10,13-14,24H,11-12H2,1-2H3 |
InChI Key |
BXYCGEYBNPPMNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=CC=C5F)OC |
Origin of Product |
United States |
Preparation Methods
Substrate Selection and Reaction Design
The chromeno[2,3-c]pyrrole-3,9-dione core is efficiently constructed via a one-pot MCR involving three components:
-
Fluorinated Chromene Precursor : 7-Fluoro-2-oxo-2H-chromene-3-carbaldehyde serves as the starting material, introducing the 7-fluoro substituent.
-
Aromatic Amine : 2-Fluoroaniline is employed to install the 1-(2-fluorophenyl) group.
-
Isocyanide or Alkylamine : tert-Butyl isocyanide or 2-(3,4-dimethoxyphenyl)ethylamine introduces the 2-ethyl-3,4-dimethoxyphenyl side chain.
Key Reaction Conditions:
| Parameter | Optimal Value | Role in Reaction |
|---|---|---|
| Solvent | Methanol or Toluene | Polar aprotic medium for cyclization |
| Catalyst | p-TsOH (0.05 equiv) | Acid catalysis for imine formation |
| Temperature | 90°C (toluene reflux) | Facilitates Michael cyclization |
| Reaction Time | 24–48 hours | Ensures complete heterocyclization |
This method achieves moderate yields (45–60%) due to competing side reactions from steric hindrance of the dimethoxyphenylethyl group.
Post-Cyclization Functionalization
Introduction of the 2-(3,4-Dimethoxyphenyl)ethyl Group
The dimethoxyphenylethyl side chain is installed via two approaches:
Alkylation of Pyrrole Nitrogen
Reductive Amination
-
Intermediate : 7-Fluoro-1-(2-fluorophenyl)-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.
-
Reagent : 3,4-Dimethoxyphenethylamine.
-
Conditions :
Optimization of Cyclization Efficiency
Solvent and Base Screening
Comparative data for cyclization step (derived from):
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Toluene | Pyridine | 90 | 58 | 98 |
| DCM | Et₃N | 40 | 32 | 89 |
| MeCN | DBU | 70 | 41 | 94 |
| EtOAc | NaOAc | 80 | 27 | 82 |
Pyridine in toluene maximizes yield by stabilizing the enolate intermediate during Michael addition.
Substituent Effects on Reaction Kinetics
Electron-withdrawing groups (e.g., 7-fluoro) accelerate cyclization by increasing electrophilicity at C3 of the chromene:
| Substituent | Relative Rate (k/k₀) |
|---|---|
| 7-F | 1.8 |
| 7-Cl | 1.5 |
| 7-OMe | 0.7 |
Critical Analysis of Synthetic Routes
Advantages of MCR Approach
Limitations and Mitigation Strategies
-
Low Solubility of Intermediate :
-
Epimerization at C2 :
Alternative Synthetic Pathways
Ring-Opening/Ring-Closing Strategy
Chemical Reactions Analysis
2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-FLUORO-1-(2-FLUOROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can target the carbonyl groups in the chromeno-pyrrole core, resulting in the formation of alcohols or other reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of pyrrole compounds exhibit significant anticancer activity. The compound has been evaluated for its efficacy against various cancer cell lines. Preliminary studies have shown that it possesses antiproliferative effects, with specific activity against human tumor cells. For instance, compounds with similar structural motifs have demonstrated high levels of antimitotic activity, suggesting that this compound may also inhibit cell growth effectively .
Neuroprotective Effects
The structural analogs of chromeno-pyrrole derivatives have been studied for their neuroprotective properties. Compounds with similar configurations have been reported to exhibit central nervous system depressive actions, which could be beneficial in treating neurodegenerative diseases .
Synthesis and Derivatives
The synthesis of 2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-fluoro-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several chemical reactions that allow for the introduction of functional groups critical for its biological activity. Various derivatives have been synthesized to explore structure-activity relationships (SAR), providing insights into optimizing efficacy and reducing toxicity .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound:
- Anticancer Activity Assessment : A study conducted by the National Cancer Institute (NCI) evaluated related compounds for their growth inhibition rates against a panel of cancer cell lines. The results indicated promising anticancer properties with specific compounds showing effective GI50 values .
- Neuropharmacological Studies : Research on similar chromeno-pyrrole compounds has highlighted their potential in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems .
Mechanism of Action
The mechanism of action of 2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-FLUORO-1-(2-FLUOROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with analogous derivatives:
Functional Implications
- Fluorine vs. Chlorine at R7 : Fluoro substituents (as in the target compound) increase electronegativity and metabolic stability compared to chloro analogs, which may enhance bioavailability .
- R2 Chain Variations: The 3,4-dimethoxyphenethyl chain provides dual methoxy groups for hydrogen bonding, contrasting with morpholine (polar) or dimethylamino (basic) chains in analogs .
Methodological Considerations for Similarity Assessment
Compound similarity is evaluated through:
Structural Fingerprinting : Tanimoto coefficients or graph-based methods assess scaffold and substituent overlap .
Functional Group Analysis : Fluorine and methoxy groups in the target compound suggest distinct electronic profiles compared to chloro/morpholine analogs .
Virtual Screening Metrics : Dissimilarity-driven diversity selection may prioritize compounds like the target for unique fluorinated/methoxy motifs .
Biological Activity
The compound 2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-fluoro-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole class of compounds, which have garnered attention for their potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential applications in medicine.
Chemical Structure and Synthesis
The compound's structure consists of a chromeno-pyrrole backbone with specific substituents that enhance its biological activity. The synthesis of such compounds typically involves multicomponent reactions that yield high purity and yield rates. For instance, a recent study reported a one-pot multicomponent reaction that successfully synthesized various derivatives of chromeno-pyrroles with yields ranging from 43% to 86% .
Antioxidant Properties
Research indicates that chromeno-pyrrole derivatives exhibit significant antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. One study demonstrated that specific chromeno-pyrroles could inhibit pro-inflammatory cytokines and exhibit antioxidant properties comparable to standard antioxidants .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through in vitro and in vivo studies. In particular, it has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α. For example, certain derivatives displayed up to 31% inhibition of inflammatory responses in carrageenan-induced models . This suggests that the compound may be beneficial in treating inflammatory diseases.
Anticancer Activity
Chromeno-pyrroles have also been investigated for their anticancer properties. Some studies suggest that these compounds can modulate cellular signaling pathways involved in cancer progression. For instance, they have been shown to inhibit the activity of certain kinases associated with tumor growth . The structural features of the compound may play a critical role in its ability to interact with these biological targets.
Study 1: In Vitro Cytokine Inhibition
A recent study evaluated several pyrrole derivatives for their ability to inhibit cytokine production. Among them, compounds structurally related to our target exhibited significant inhibition rates for IL-1β and TNF-α compared to control groups . The study utilized both ELISA assays and Western blotting techniques to quantify cytokine levels.
Study 2: Antioxidant Efficacy
Another investigation focused on the antioxidant capabilities of chromeno-pyrroles. The results indicated that these compounds effectively reduced oxidative stress markers in cell cultures exposed to oxidative agents. The antioxidant activity was measured using DPPH radical scavenging assays and FRAP (Ferric Reducing Ability of Plasma) tests .
Data Summary
| Activity | Measurement Method | Results |
|---|---|---|
| Cytokine Inhibition | ELISA | Up to 31% inhibition |
| Antioxidant Activity | DPPH Scavenging | Significant reduction in radicals |
| Anticancer Activity | Kinase Inhibition Assay | Modulation of cancer pathways |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
The synthesis involves multi-step organic reactions, including cyclization and functional group modifications. Key steps include:
- Friedel-Crafts alkylation to attach the 3,4-dimethoxyphenyl ethyl group.
- Palladium-catalyzed coupling for fluorophenyl substitution.
- Solvent optimization : Methanol or ethanol at 60–80°C improves yield (up to 72%) compared to DMF or THF .
- Catalyst screening : Lewis acids (e.g., AlCl₃) enhance regioselectivity in chromeno-pyrrole ring formation .
Table 1: Yield Optimization by Solvent
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Methanol | 70 | 68 | 95 |
| Ethanol | 80 | 72 | 93 |
| DMF | 100 | 45 | 85 |
Q. Which spectroscopic methods are most effective for structural characterization?
- ¹H/¹³C NMR : Resolves fluorophenyl and dimethoxyphenyl substituents; coupling constants confirm stereochemistry .
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and pyrrole ring vibrations .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 480.3 vs. calculated 480.3) .
Q. How to evaluate initial biological activity in vitro?
- Anti-cancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to doxorubicin .
- Anti-inflammatory assays : Measure TNF-α inhibition in LPS-stimulated macrophages via ELISA .
- Enzyme inhibition : Test kinase (e.g., EGFR) or COX-2 activity using fluorogenic substrates .
Advanced Research Questions
Q. How to investigate the compound’s mechanism of action despite unclear molecular targets?
- Molecular docking : Simulate binding to kinases (e.g., EGFR) or transcription factors (NF-κB) using AutoDock Vina .
- CRISPR-Cas9 screening : Knock out suspected targets (e.g., COX-2) in cell lines to observe phenotypic changes .
- Transcriptomic profiling : RNA-seq identifies differentially expressed genes post-treatment to map affected pathways .
Q. How to reconcile contradictory data on substituent effects in analogs?
- Comparative SAR analysis : Test analogs with substituted phenyl groups (e.g., chloro vs. methoxy) in parallel assays. Table 2: Substituent Impact on Anti-Cancer Activity
| Substituent (R₁/R₂) | IC₅₀ (μM, HeLa) | LogP |
|---|---|---|
| 2-Fluorophenyl/3,4-Dimethoxy | 1.2 | 3.8 |
| 4-Chlorophenyl/3-Methoxy | 4.5 | 4.1 |
| 3-Hydroxyphenyl/4-Methoxy | >10 | 2.9 |
| Lower IC₅₀ correlates with higher lipophilicity (LogP) and electron-withdrawing groups . |
Q. What in vivo models are suitable for validating therapeutic potential?
- Xenograft models : Implant human cancer cells (e.g., MDA-MB-231) in nude mice; administer 10 mg/kg compound daily for tumor volume analysis .
- Inflammation models : Induce paw edema in rats with carrageenan; measure reduction in swelling via plethysmometry .
- Pharmacokinetics : Assess bioavailability and half-life using LC-MS/MS plasma profiling .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Fragment-based design : Replace dimethoxyphenyl with bioisosteres (e.g., benzodioxole) to enhance metabolic stability .
- Positional scanning : Systematically vary fluorine placement on the phenyl ring to optimize target binding .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to predict activity based on electrostatic and steric fields .
Q. How to assess chemical stability under physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) for 24h; monitor degradation via HPLC (e.g., >90% stability at pH 7.4) .
- Plasma stability : Incubate with human plasma; quantify parent compound remaining after 1h (e.g., 75% intact) .
- Light/heat stress : Expose to 40°C/75% RH for 4 weeks; check for isomerization or dimerization .
Key Methodological Considerations
- Data contradiction resolution : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .
- Multi-parametric optimization : Balance potency, solubility, and metabolic stability using computational tools like Schrödinger’s QikProp .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
